molecular formula C9H10BrFO B1378440 1-(2-Bromo-3-fluorophenyl)propan-2-ol CAS No. 1394042-02-4

1-(2-Bromo-3-fluorophenyl)propan-2-ol

Cat. No. B1378440
M. Wt: 233.08 g/mol
InChI Key: APWVEMXECIDNLR-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-fluorophenyl)propan-2-ol, also known as 2-bromo-3-fluorophenylprop-2-ol or BFPP, is a colorless, volatile organic compound with a molecular weight of 220.09 g/mol. It is a mono-substituted phenylpropane with a bromo-fluoro group attached to the benzene ring. BFPP is a versatile reagent used in organic synthesis in various fields of research, including medicinal chemistry, materials science, and biochemistry. It has a wide range of applications ranging from the synthesis of organic compounds to the production of bioactive molecules.

Scientific Research Applications

Synthesis Techniques and Intermediates

  • The synthesis of related compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlights the complex steps involved, including nitration, chlorination, and N-alkylation. These processes are crucial for creating biologically active compounds, demonstrating the compound's role as an important intermediate in pharmaceutical research (Wang et al., 2016).
  • Research on nucleophilic attack mechanisms, such as the formation of β-fluorohistidinol from a bromo-fluoro-propanol derivative, showcases the compound's utility in synthesizing new chemical entities with potential biological activities (Dolenský et al., 2003).

Potential Biological and Chemical Applications

  • The study on the creation of vinylidene, chroman-2-ylidene, and hexahydrochromen-2-ylidene derivatives from related compounds using ruthenium allenylidene/alkenylcarbyne complexes demonstrates the versatility of bromo-fluorophenyl derivatives in synthesizing complex molecules for material science applications (Bustelo et al., 2007).
  • The development of designer stimulants like 3-fluorophenmetrazine, derived from phenmetrazine analogs, and its pharmacokinetic data highlight the compound's relevance in understanding the behavior of new psychoactive substances. Such research can inform forensic and clinical case interpretations, though it's important to note this application edges close to the excluded criteria of drug use (Grumann et al., 2019).

properties

IUPAC Name

1-(2-bromo-3-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWVEMXECIDNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-3-fluorophenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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